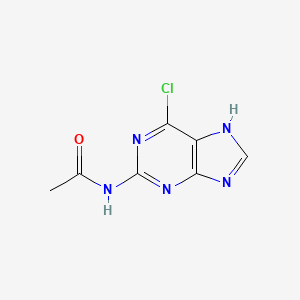

N-(6-氯-7H-嘌呤-2-基)乙酰胺

描述

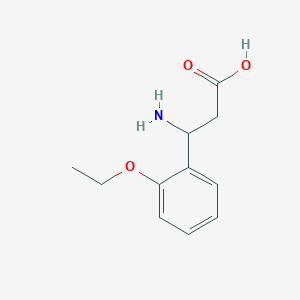

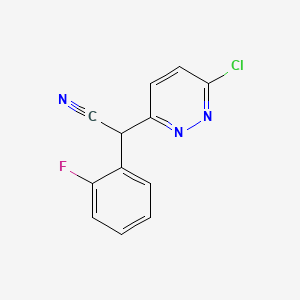

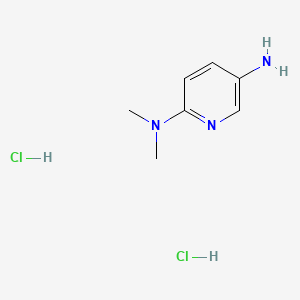

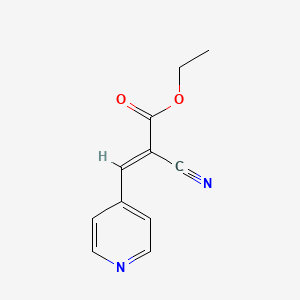

“N-(6-chloro-7H-purin-2-yl)acetamide” is a chemical compound with the molecular formula C7H6ClN5O . It is a yellow to brown solid .

Synthesis Analysis

The synthesis of “N-(6-chloro-7H-purin-2-yl)acetamide” involves heating 6-chloro-9H-purin-2-amine with acetic anhydride at 180°C. The mixture is then refluxed overnight. After cooling to room temperature, ethoxyethane is added. The precipitate is collected by filtration and dried. Further purification is achieved through a reverse phase flash column chromatography .Molecular Structure Analysis

The InChI code for “N-(6-chloro-7H-purin-2-yl)acetamide” is 1S/C7H6ClN5O/c1-3(14)11-7-12-5(8)4-6(13-7)10-2-9-4/h2H,1H3,(H2,9,10,11,12,13,14) .Physical And Chemical Properties Analysis

“N-(6-chloro-7H-purin-2-yl)acetamide” has a molecular weight of 211.61 . It is a solid at room temperature . The compound is very soluble, with a solubility of 2.96 mg/ml .科学研究应用

Antimycobacterial Activity

2-acetamido-6-chloropurine has been found to exhibit high inhibitory effect against mycobacteria strains . This includes laboratory strains such as Mycobacterium tuberculosis H37Rv, M. avium, M. terrae, and clinical Mycobacterium tuberculosis strains (MDR-TB). The minimum inhibitory concentration (MIC) ranges from 0.35 – 1.5 μg/ml .

Tuberculostatic Activity

Studies have identified compounds with high tuberculostatic activity among the N-acyl derivatives of 2-amino-6-chloropurine . These compounds were found to be essentially non-toxic (IC 50 > 50 μM) and could potentially be used for creating drugs for the treatment of tuberculosis .

Enzymatic Synthesis of 2′-deoxyguanosine

2-acetamido-6-chloropurine can be used in the enzymatic synthesis of 2′-deoxyguanosine . This is a key component of DNA and plays a crucial role in many biological processes.

Synthesis of 9-alkyl Purines

This compound can also be used in the synthesis of 9-alkyl purines . Alkyl purines are a class of compounds that have been studied for their potential therapeutic applications.

Synthesis of ®- and (S)- N - (2-phosphonomethoxypropyl) Derivatives

2-acetamido-6-chloropurine can be used in the synthesis of ®- and (S)- N - (2-phosphonomethoxypropyl) derivatives of purine and pyrimidine bases . These derivatives have been studied for their potential use in medicinal chemistry.

Mitsunobu Reaction

2-acetamido-6-chloropurine shows excellent activity and N9 selectivity in the coupling with various alcohols by a Mitsunobu reaction . This reaction is a powerful tool in organic synthesis for the inversion of stereocenters and has been used in the synthesis of many complex natural products.

安全和危害

作用机制

Target of Action

2-Acetamido-6-chloropurine, also known as N-(6-chloro-7H-purin-2-yl)acetamide, primarily targets the enzyme cholinesterase . Cholinesterase plays a crucial role in the nervous system, where it breaks down the neurotransmitter acetylcholine. Inhibition of this enzyme can lead to an accumulation of acetylcholine, which can have various effects on the body .

Mode of Action

2-Acetamido-6-chloropurine acts as a nucleophilic agent . It binds to the amine group of cholinesterase, preventing it from breaking down acetylcholine . This inhibition leads to an accumulation of acetylcholine, which has been shown to induce apoptosis in certain cells .

Biochemical Pathways

The compound’s action affects the cholinergic pathway , which involves the neurotransmitter acetylcholine. By inhibiting cholinesterase, 2-acetamido-6-chloropurine disrupts the normal breakdown of acetylcholine, leading to its accumulation . This can affect various downstream effects, such as cell signaling and muscle contraction.

Result of Action

The accumulation of acetylcholine induced by 2-acetamido-6-chloropurine has been shown to cause apoptosis in certain cells . Additionally, the compound has a potent inhibitory effect on cancer cell proliferation and can be used as an anti-cancer agent for many types of cancers, including colon, breast, and prostate cancer .

属性

IUPAC Name |

N-(6-chloro-7H-purin-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN5O/c1-3(14)11-7-12-5(8)4-6(13-7)10-2-9-4/h2H,1H3,(H2,9,10,11,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZZCIBFHZYEENN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC2=C(C(=N1)Cl)NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60997366 | |

| Record name | N-(6-Chloro-3H-purin-2-yl)ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60997366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-chloro-7H-purin-2-yl)acetamide | |

CAS RN |

7602-01-9 | |

| Record name | 7602-01-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69879 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(6-Chloro-3H-purin-2-yl)ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60997366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Q & A

Q1: What is the significance of 2-acetamido-6-chloropurine in nucleoside synthesis?

A1: 2-Acetamido-6-chloropurine serves as a versatile building block in the synthesis of various biologically active purine nucleosides. [1, 2, 3, 4, 5, 6] Researchers utilize this compound as a precursor due to its reactivity towards N-glycosylation reactions. This allows for the creation of diverse nucleoside analogues by coupling it with various sugar moieties.

Q2: How does the structure of the sugar moiety influence the biological activity of the resulting nucleoside?

A2: Studies have demonstrated that the stereochemistry and structure of the sugar moiety attached to 2-acetamido-6-chloropurine significantly influence the biological activity of the resulting nucleoside. For instance, research on cholinesterase inhibitors revealed that α-anomers of nucleosides synthesized from 2-acetamido-6-chloropurine exhibited higher activity compared to their β-anomer counterparts. [3] Additionally, the choice of sugar (D-glucosyl, D-galactosyl, D-mannosyl) also contributed to variations in both the potency and selectivity for butyrylcholinesterase (BChE) or acetylcholinesterase (AChE). [3]

Q3: Can you provide an example of how 2-acetamido-6-chloropurine is used to synthesize a specific nucleoside with potential therapeutic applications?

A3: Researchers synthesized 2'-deoxy-2'-fluoro-β-D-arabinofuranosyl)-guanine (2'-F-ara-G) using 2-acetamido-6-chloropurine as a starting material. [1] The synthesis involved coupling 2-acetamido-6-chloropurine with a protected 2-deoxy-2-fluoro-β-D-arabinofuranosyl bromide, followed by specific reaction steps to obtain the final 2'-F-ara-G nucleoside. Notably, 2'-F-ara-G displayed selective toxicity against human T-cell leukemia CCRF-CEM cells, highlighting its potential as an antitumor agent. [1]

Q4: What are some other biological activities observed in nucleosides derived from 2-acetamido-6-chloropurine?

A4: Besides antitumor activity, nucleosides synthesized from 2-acetamido-6-chloropurine have demonstrated potential in other therapeutic areas. For instance, researchers synthesized a series of azido nucleosides and their phosphoramidate derivatives using 2-acetamido-6-chloropurine and evaluated their antiproliferative activity. [4] Some of these compounds exhibited potent effects against various cancer cell lines, including K562 (chronic myeloid leukemia), MCF-7 (breast cancer), and BT474 (breast cancer). [4] Additionally, studies have explored the cholinesterase inhibitory activities of glucuronic acid-containing nucleosides derived from 2-acetamido-6-chloropurine, revealing their potential for Alzheimer's disease treatment. [2, 3]

Q5: Have researchers investigated the mechanism of action of any of these nucleosides?

A5: Yes, studies have delved into the mechanisms behind the antiproliferative effects of certain 2-acetamido-6-chloropurine-derived nucleosides. For example, research on specific 5'/6'-azido nucleosides and glucuronamide-based nucleosides demonstrated that their antiproliferative activity in K562 cells involved the induction of apoptosis, a programmed cell death pathway. [5, 6] Further investigations into cell cycle analysis and immunoblotting of apoptosis-related proteins supported this finding. [5, 6]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-acetyl-6-[2-(dimethylamino)vinyl]-2(1H)-pyridinone](/img/structure/B1275438.png)

![4-allyl-5-[4-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1275450.png)